Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside
Brand Name: Vulcanchem
CAS No.: 145124-97-6
VCID: VC21144672
InChI: InChI=1S/C11H20O4S/c1-5-16-10-9-8(7(12)6(2)13-10)14-11(3,4)15-9/h6-10,12H,5H2,1-4H3/t6-,7-,8+,9+,10-/m0/s1
SMILES: CCSC1C2C(C(C(O1)C)O)OC(O2)(C)C
Molecular Formula: C11H20O4S
Molecular Weight: 248.34 g/mol

Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside

CAS No.: 145124-97-6

Cat. No.: VC21144672

Molecular Formula: C11H20O4S

Molecular Weight: 248.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside - 145124-97-6

Specification

CAS No. 145124-97-6
Molecular Formula C11H20O4S
Molecular Weight 248.34 g/mol
IUPAC Name (3aR,4S,6S,7S,7aR)-4-ethylsulfanyl-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Standard InChI InChI=1S/C11H20O4S/c1-5-16-10-9-8(7(12)6(2)13-10)14-11(3,4)15-9/h6-10,12H,5H2,1-4H3/t6-,7-,8+,9+,10-/m0/s1
Standard InChI Key MFKXLPULGXBOJW-OEZYJKACSA-N
Isomeric SMILES CCS[C@H]1[C@H]2[C@@H]([C@H]([C@@H](O1)C)O)OC(O2)(C)C
SMILES CCSC1C2C(C(C(O1)C)O)OC(O2)(C)C
Canonical SMILES CCSC1C2C(C(C(O1)C)O)OC(O2)(C)C

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside is a thioglycoside derivative of L-rhamnose, a deoxy sugar commonly found in bacterial cell walls and plant glycosides. This compound features several distinguishing structural elements that define its chemical identity and reactivity profile .

The compound is formally identified by the following parameters:

ParameterValue
CAS Registry Number145124-97-6
Molecular FormulaC₁₁H₂₀O₄S
Molecular Weight248.34 g/mol
IUPAC Name(3aR,4S,6S,7S,7aR)-4-ethylsulfanyl-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH- dioxolo[4,5-c]pyran-7-ol
SynonymsEthyl-2,3-O-isopropylidene-a-L-thiorhamnopyranoside, Ethyl 2,3-O-isopropylidene-alpha-L-thiorhamnopyranoside

Table 1: Chemical identification parameters for Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside

Structural Features

The molecular structure of Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside contains several key elements that define its chemical behavior:

  • Anomeric Configuration: The compound maintains an α-configuration at the anomeric center (C-1), which is crucial for its stereochemical properties and reactivity in glycosylation reactions .

  • Thioethyl Group: Unlike conventional O-glycosides, this compound contains a thioethyl group (EtS-) at the anomeric position (C-1), forming a thio-linkage that confers enhanced stability against certain enzymatic degradations .

  • Isopropylidene Protecting Group: The 2,3-O-isopropylidene group bridges the adjacent hydroxyl groups at positions C-2 and C-3, creating a rigid five-membered ring that restricts conformational flexibility and provides selective protection .

  • Free Hydroxyl Group: Position C-4 typically contains a free hydroxyl group, which serves as a potential site for further chemical modifications or reactions .

Physicochemical Properties

The physicochemical properties of Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside determine its behavior in various chemical and biological environments:

PropertyValueMethod
Physical StateNot specified in literature-
Density1.20±0.1 g/cm³Predicted
Boiling Point375.6±42.0 °CPredicted
pKa13.20±0.70Predicted
LogP1.36530Calculated
Polar Surface Area (PSA)73.22000Calculated

Table 2: Physicochemical properties of Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside

Synthesis Methodologies

General Synthetic Approaches

The synthesis of Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside typically follows strategic pathways that involve:

  • Protection Chemistry: Selective protection of the 2,3-diol system of L-rhamnose using isopropylidene protecting group.

  • Anomeric Functionalization: Introduction of the thioethyl group at the anomeric position with stereochemical control.

  • Purification Techniques: Chromatographic separation to ensure high purity of the final product .

Specific Synthesis Protocols

Research has established several efficient methods for synthesizing this compound and related derivatives:

Isopropylidenation Chemistry

A highly efficient, regioselective method for direct 2,3-O-isopropylidenation has been reported for mannopyranosides, which can be adapted for rhamnopyranosides:

"Treatment of various α-d-mannopyranosides with 0.12 equiv of the TsOH·H₂O and 2-methoxypropene at 70 °C gave 2,3-O-isopropylidene-α-d-mannopyranosides directly in 80%~90% yields."

This protocol demonstrates that optimized acid-catalyzed reactions can achieve high yields and regioselectivity in protecting group installation. Similar chemistry can be applied to L-rhamnose derivatives with appropriate adjustments.

Thioglycoside Formation

More recent research has focused on developing environmentally friendly methods for thioglycoside synthesis:

"A practical and efficient method for the synthesis of thioglycosides has been developed using readily available isothiouronium salts as masked S-glycosylation reagents. Under optimized conditions, per-acetylated glycoside bromides were robustly converted into thioglycosides in moderate to good yields with exclusive stereoselectivity."

This approach represents a significant improvement over traditional thiol-based methods, addressing challenges related to odor and reagent availability.

Purification and Characterization

Standard purification protocols for Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside typically involve:

"The organic phase was washed with brine, dried with Na₂SO₄, concentrated, and purified by silica gel column chromatography..."

Characterization typically relies on spectroscopic methods including NMR spectroscopy and mass spectrometry to confirm structural integrity and purity .

Chemical Reactivity and Transformations

Reactivity Profile

Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside exhibits distinctive reactivity patterns that differentiate it from conventional O-glycosides:

  • Anomeric Reactivity: The thioethyl group at the anomeric position serves as a leaving group in glycosylation reactions, typically requiring activation with specific promoters such as N-iodosuccinimide (NIS) or dimethyl(methylthio)sulfonium triflate (DMTST).

  • Hydroxyl Group Reactivity: The free hydroxyl group at C-4 represents a site for selective functionalization, including esterification, etherification, or other transformations .

  • Protecting Group Manipulation: The isopropylidene group can be selectively removed under acidic conditions, providing access to the free 2,3-diol for further chemical modifications .

Key Transformation Reactions

Several important transformations involving Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside have been documented:

  • Glycosylation Reactions: As a glycosyl donor, the compound can transfer the rhamnose moiety to various acceptors, forming new glycosidic bonds. This reactivity is fundamental to oligosaccharide synthesis.

  • Esterification: Selective acylation of the C-4 hydroxyl group has been demonstrated in similar compounds:

"To a solution of compound 10 (1.00 g, 2.87 mmol) in CH₂Cl₂ (9.5 mL) was added (S)-(+)-2-methylbutyric acid (MbaOH, 469.0 μL, 4.30 mmol), DMAP (0.52 g, 4.30 mmol) and 3-(3-dimethylaminopropyl)-1-ethyl-carbodiimide hydrochloride (EDCI, 0.82 g, 4.30 mmol), the resulting solution was stirred at room temperature for 3 h..."

  • Deprotection Reactions: Selective removal of the isopropylidene group can be achieved under mild acidic conditions:

"A solution of compound 11 (1.00 g, 2.13 mmol) in AcOH/H₂O (7.0 mL, 7:3, v:v) was stirred at 70 °C for 6 h..."

Applications in Carbohydrate Chemistry

Building Block in Oligosaccharide Synthesis

Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside serves as a valuable building block in carbohydrate synthesis for several reasons:

  • Glycosyl Donor Properties: The compound functions as a glycosyl donor in the construction of complex oligosaccharides, particularly those containing L-rhamnose units.

  • Stereochemical Control: The α-configuration at the anomeric center enables stereocontrolled glycosylation reactions, which are essential for constructing biologically relevant carbohydrate structures .

  • Orthogonal Protection: The isopropylidene protecting group provides orthogonal protection to other protecting groups, enabling selective manipulation of different hydroxyl groups in complex synthetic schemes .

Spectroscopic Reference Standards

In carbohydrate chemistry research, compounds like Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside serve as reference standards for spectroscopic studies:

"The Monograph discusses principles and instrumentation, sampling techniques, comparison of samples, and the interpretation of the spectra, particularly as regards functional groups of carbohydrates and their derivatives, correlations for the fingerprint region and beyond, and conformational studies."

Such compounds provide valuable data for interpreting infrared and NMR spectra of complex carbohydrate structures.

Conformational Analysis Studies

Rhamnose-containing saccharides have been subjects of detailed conformational analysis studies, where compounds like Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside serve as useful models:

"The trisaccharide α-L-Rhap-(1→2)[α-L-Rhap-(1→3)]-α-L-Rhap-OMe was synthesized with 13C-labeling at two positions which presented a solution to a problem of overlapping signals in the 1H NMR spectrum."

While this specific example involves a different rhamnose derivative, it illustrates the importance of well-defined rhamnose building blocks in conformational studies.

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds share structural similarities with Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside, each with distinctive features:

CompoundKey Structural DifferenceDistinctive Properties
Methyl 2,3-O-isopropylidene-α-L-rhamnopyranosideContains O-methyl instead of S-ethyl at C-1More susceptible to acid hydrolysis; different reactivity in glycosylation reactions
Ethyl α-L-rhamnopyranosideLacks isopropylidene protectionGreater conformational flexibility; all hydroxyl groups available for reaction
1-Thio-α-D-glucopyranosideDifferent sugar backbone (glucose vs. rhamnose)Different stereochemistry at C-2; contains additional hydroxyl group at C-6

Table 3: Comparative analysis of structural analogs

Functional Comparisons

The functional differences between Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside and related compounds manifest in several ways:

  • Stability Profiles: Thioglycosides generally exhibit greater stability under acidic conditions compared to O-glycosides, making them valuable in synthetic schemes requiring acidic deprotection steps.

  • Activation Requirements: The activation of thioglycosides typically requires specific promoters, whereas O-glycosides can be activated under different conditions.

  • Conformational Preferences: The isopropylidene group imposes conformational constraints that influence the three-dimensional structure and reactivity of the molecule .

Future Research Directions

Synthesis Optimization

Future research may focus on developing more efficient and environmentally friendly synthetic routes:

"This approach represents an environmentally friendly alternative to conventional thioglycoside synthesis methods, overcoming the challenges of unpleasant odor and the limited availability of traditional thiol reagents."

Continued refinement of these methodologies could improve yields, reduce environmental impact, and facilitate scale-up for practical applications.

Biological Activity Profiling

More comprehensive evaluation of the biological activities of Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside is warranted, particularly focusing on:

  • Antimicrobial spectrum and potency

  • Mechanism of action in biological systems

  • Structure-activity relationships in comparison with related compounds

Applications in Glycomics

The emerging field of glycomics offers new opportunities for compounds like Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside:

  • Development of carbohydrate microarrays for high-throughput screening

  • Preparation of defined oligosaccharide libraries for biological evaluation

  • Study of carbohydrate-protein interactions using well-defined structural probes

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator